Exforge
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exforge is a medication specifically designed to manage hypertension. It combines two active ingredients, amlodipine and valsartan, which work together to lower blood pressure. Amlodipine is a calcium channel blocker, while valsartan is an angiotensin II receptor antagonist .
Preparation Methods
The preparation of Exforge involves the synthesis of its two active components: amlodipine and valsartan. Amlodipine is synthesized through a multi-step process involving the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product. Valsartan is synthesized by reacting valine with various reagents to form the tetrazole ring, followed by coupling with a biphenyl derivative .
Chemical Reactions Analysis
Exforge undergoes several types of chemical reactions, including:
Oxidation: Amlodipine can undergo oxidation to form inactive metabolites.
Reduction: Valsartan does not typically undergo reduction reactions.
Substitution: Both amlodipine and valsartan can undergo substitution reactions under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Scientific Research Applications
Exforge has several scientific research applications, particularly in the fields of medicine and pharmacology. It is used to study the effects of combination therapy in hypertension management. Research has shown that combining a calcium channel blocker with an angiotensin II receptor antagonist can enhance antihypertensive efficacy and improve patient compliance. Additionally, this compound is used in clinical trials to evaluate its effectiveness in reducing cardiovascular events and improving overall cardiovascular health .
Mechanism of Action
The mechanism of action of Exforge involves the complementary effects of its two active ingredients. Amlodipine inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and reduced blood pressure. Valsartan blocks the binding of angiotensin II to its receptor, preventing vasoconstriction and aldosterone secretion. Together, these actions result in a significant reduction in blood pressure and improved cardiovascular outcomes .
Comparison with Similar Compounds
Exforge is unique in its combination of a calcium channel blocker and an angiotensin II receptor antagonist. Similar compounds include:
Lisinopril: An angiotensin-converting enzyme inhibitor used to treat hypertension.
Amlodipine: A calcium channel blocker used alone for hypertension and angina.
This compound HCT: A combination of amlodipine, valsartan, and hydrochlorothiazide, which adds a diuretic to the mix for enhanced blood pressure control. Compared to these compounds, this compound offers the advantage of combining two potent antihypertensive agents in one tablet, simplifying the treatment regimen and potentially improving patient adherence
Properties
CAS No. |
254972-16-2 |
---|---|
Molecular Formula |
C44H54ClN7O8 |
Molecular Weight |
844.4 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;(2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid |
InChI |
InChI=1S/C24H29N5O3.C20H25ClN2O5/c1-4-5-10-21(30)29(22(16(2)3)24(31)32)15-17-11-13-18(14-12-17)19-8-6-7-9-20(19)23-25-27-28-26-23;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h6-9,11-14,16,22H,4-5,10,15H2,1-3H3,(H,31,32)(H,25,26,27,28);5-8,17,23H,4,9-11,22H2,1-3H3/t22-;/m0./s1 |
InChI Key |
QWCYQCQLAZCPHO-FTBISJDPSA-N |
SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)O.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN |
Key on ui other cas no. |
254972-16-2 |
Synonyms |
amlodipine - valsartan Amlodipine Valsartan Amlodipine Valsartan Drug Combination amlodipine, valsartan drug combination amlodipine-valsartan Amlodipine-Valsartan Drug Combination Combination, Amlodipine-Valsartan Drug Drug Combination, Amlodipine-Valsartan Exforge |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.